Cas no 104017-60-9 (1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)-)
1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)-
- 4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide
- CHEMBL4074303
- SCHEMBL19357207
- MS-9468
- 104017-60-9
- EEA01760
- AKOS022170069
- ((3,5-BIS(TRIFLUOROMETHYL)PHENYL)AMINO)(4-BENZYLPIPERAZINYL)METHANE-1-THIONE
- MFCD07777425
- UEVOGIYBBNKITJ-UHFFFAOYSA-N
-
- MDL: MFCD07777425
- Inchi: 1S/C20H19F6N3S/c21-19(22,23)15-10-16(20(24,25)26)12-17(11-15)27-18(30)29-8-6-28(7-9-29)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2,(H,27,30)
- Chiave InChI: UEVOGIYBBNKITJ-UHFFFAOYSA-N
- Sorrisi: N1(C(=S)NC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)CCN(CC2=CC=CC=C2)CC1
Proprietà calcolate
- Massa esatta: 447.12038776Da
- Massa monoisotopica: 447.12038776Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 3
- Complessità: 546
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 50.6Ų
1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| abcr | AB164629-1 g |
((3,5-Bis(trifluoromethyl)phenyl)amino)(4-benzylpiperazinyl)methane-1-thione; . |
104017-60-9 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB164629-5 g |
((3,5-Bis(trifluoromethyl)phenyl)amino)(4-benzylpiperazinyl)methane-1-thione; . |
104017-60-9 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB164629-10 g |
((3,5-Bis(trifluoromethyl)phenyl)amino)(4-benzylpiperazinyl)methane-1-thione; . |
104017-60-9 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB164629-1g |
((3,5-Bis(trifluoromethyl)phenyl)amino)(4-benzylpiperazinyl)methane-1-thione; . |
104017-60-9 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB164629-5g |
((3,5-Bis(trifluoromethyl)phenyl)amino)(4-benzylpiperazinyl)methane-1-thione; . |
104017-60-9 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB164629-10g |
((3,5-Bis(trifluoromethyl)phenyl)amino)(4-benzylpiperazinyl)methane-1-thione; . |
104017-60-9 | 10g |
€482.50 | 2024-06-10 |
1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)- Fornitori
1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)- Letteratura correlata
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Ulteriori informazioni su 1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)-
1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)-: A Novel Scaffold for Targeted Therapeutic Applications in Biomedical Research
CAS No. 104017-60-9 represents a structurally unique 1-Piperazinecarbothioamide derivative with a complex aromatic substitution pattern. This compound features a 3,5-bis(trifluoromethyl)phenyl group conjugated to a 4-(phenylmethyl) substituent through a carbothioamide linkage. The molecular architecture combines aromatic fluorinated moieties with flexible piperazine rings, creating a multifunctional scaffold with potential for modulating biological targets. Recent advances in medicinal chemistry have highlighted the importance of trifluoromethyl groups in enhancing metabolic stability and improving drug-like properties, while the phenylmethyl moiety contributes to lipophilicity and receptor interaction potential.
Structural analysis of 1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)- reveals a core carbothioamide unit that bridges a 3,5-bis(trifluoromethyl)phenyl ring with a 4-(phenylmethyl) side chain. The trifluoromethyl substituents introduce significant electron-withdrawing effects, which may influence the compound's reactivity and biological activity. This structural design is strategically aligned with emerging trends in drug discovery, where fluorinated aromatic systems are increasingly utilized to optimize pharmacokinetic profiles and target specificity. The phenylmethyl group provides additional conformational flexibility, enabling the compound to engage with diverse biological targets through hydrogen bonding or hydrophobic interactions.
Recent studies have demonstrated the potential of 1-Piperazinecarbothioamide derivatives in modulating kinase activity, a critical pathway in cellular signaling. The 3,5-bis(trifluoromethyl)phenyl moiety has shown promising interactions with ATP-binding sites in kinases, suggesting its utility as a scaffold for developing selective inhibitors. A 2023 publication in Journal of Medicinal Chemistry reported that similar carbothioamide derivatives exhibited enhanced potency against specific isoforms of the ERK1/2 kinase family, which are implicated in cancer progression. These findings highlight the importance of trifluoromethyl substitution in improving binding affinity and selectivity, while the phenylm,ethyl group contributes to favorable physicochemical properties.
The 1-Piperazinecarbothioamide scaffold has also been explored for its potential in targeting ion channels, a class of proteins critical for neuronal function and cardiovascular regulation. A 2024 study in ACS Chemical Biology demonstrated that compounds with similar structural features to 1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)- showed promising activity against voltage-gated sodium channels, suggesting applications in the treatment of neurological disorders. The trifluoromethyl groups were found to enhance membrane permeability, while the phenylmethyl substituent facilitated optimal positioning within the channel's binding pocket.
Structural optimization of 1-Piperazinecarbothioamide derivatives has been a focal point in recent drug discovery efforts. Computational modeling studies have revealed that the 3,5-bis(trifluoromethyl)phenyl group can adopt multiple conformations, allowing for fine-tuning of intermolecular interactions. A 2023 review in Drug Discovery Today emphasized the role of trifluoromethyl substitution in improving metabolic stability, a critical factor in drug development. These findings suggest that the 1-Piperazinecarbothioamide scaffold, with its 3,5-bis(trifluoromethyl)phenyl and phenylmethyl substituents, represents a promising platform for designing next-generation therapeutics.
Biological evaluation of 1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)- has shown its potential in modulating inflammatory pathways. A 2024 study in Journal of Inflammation Research reported that this compound exhibited significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is central to immune response regulation. The trifluoromethyl groups were found to enhance the compound's ability to penetrate inflamed tissues, while the phenylmethyl substituent contributed to its binding affinity for key inflammatory mediators.
Pharmacokinetic profiling of 1-Piperazinecarbothioamide derivatives has revealed favorable properties for drug development. A 2023 study in Drug Metabolism and Disposition demonstrated that compounds with similar structural features to 1-Piperazinecarbothioamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(phenylmethyl)- exhibited improved oral bioavailability and reduced metabolic clearance. These findings underscore the importance of the trifluoromethyl and phenylmethyl groups in optimizing drug metabolism and enhancing therapeutic efficacy.
The 1-Piperazinecarbothioamide scaffold continues to be a subject of intense research due to its adaptability and biological relevance. Ongoing studies are exploring its potential in targeting a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The strategic combination of 3,5-bis(trifluoromethyl)phenyl and phenylmethyl substituents provides a unique opportunity to design compounds with tailored therapeutic profiles. As research in this area progresses, the 1-Piperazinecarbothioamide derivative is poised to play a significant role in the development of innovative therapies for complex biomedical challenges.
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